3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
Description
This compound belongs to a class of benzamide derivatives featuring a benzo[c][1,2,5]thiadiazole-1(3H)-yl core substituted with a methyl group and sulfone (dioxido) moieties. The ethyl linker connects the benzamide group, which is fluorinated at the meta position of the aromatic ring.
Properties
IUPAC Name |
3-fluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-19-14-7-2-3-8-15(14)20(24(19,22)23)10-9-18-16(21)12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPZWUDILYIZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available 3-fluorobenzoyl chloride and 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole.
Reaction Steps
Step 1: : Formation of the intermediate by reacting 3-fluorobenzoyl chloride with a suitable amine, under controlled temperatures.
Step 2: : Coupling with the thiadiazole derivative using a catalyst like palladium on carbon (Pd/C) in an inert atmosphere, such as nitrogen or argon.
Step 3: : Purification of the product via crystallization or chromatography.
Industrial Production Methods
The industrial synthesis might scale up using continuous flow reactors to ensure consistency and efficiency. Reaction conditions could include elevated pressures and temperatures to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring, leading to the formation of a corresponding carboxylic acid.
Reduction: : Reduction can occur at the carbonyl group of the benzamide moiety using agents like lithium aluminum hydride.
Substitution: : Fluorine can be substituted by nucleophiles in specific conditions, altering the compound’s functional properties.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
Oxidation: : Carboxylic acids.
Reduction: : Alcohols or amines, depending on the reaction pathway.
Substitution: : Various substituted derivatives with modified electronic properties.
Scientific Research Applications
3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: : Used as a precursor in synthesizing complex organic molecules. Its unique structure makes it a valuable intermediate in designing novel compounds.
Biology: : Potential use in biochemical assays due to its fluorinated and thiadiazole moieties, which can interact with biological macromolecules.
Medicine: : Investigated for its role in drug design, particularly in targeting specific enzymes or receptors due to its fluorine atom, which can influence metabolic stability.
Industry: : Possible applications in material science for developing new polymers or coatings that require specific electronic or thermal properties.
Mechanism of Action
The mechanism by which 3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects involves multiple pathways:
Molecular Targets: : The fluorine atom can enhance the binding affinity to certain enzymes or receptors, modifying biological activity.
Pathways: : The compound can interfere with specific metabolic or signaling pathways in cells, depending on its interaction with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Several analogs share the benzo[c][1,2,5]thiadiazole-1(3H)-yl scaffold but differ in substituents and functional groups:
3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
- Key Difference : Chlorine replaces fluorine at the benzamide’s meta position.
- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter binding affinity compared to fluorine. Molecular weight increases slightly (365.8 vs. ~365 for the fluoro analog) .
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide Key Difference: The benzamide is replaced with a 3-phenylbutanamide, and an additional fluorine is introduced at the 6-position of the thiadiazole ring.
3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
- Key Difference : A trifluoromethoxy group replaces the fluorine, and three methyl groups are added to the thiadiazole ring.
- Impact : The trifluoromethoxy group increases steric hindrance and metabolic stability, while methyl groups may modulate solubility .
4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
- Key Difference : The benzamide is replaced with a benzenesulfonamide, and an ethoxy group is introduced at the 4-position.
- Impact : Sulfonamide groups often enhance hydrogen-bonding capacity, which could improve target engagement .
Physicochemical Properties
Biological Activity
3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a fluorinated benzamide derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring a fluorine atom and a dioxidobenzo[c][1,2,5]thiadiazole moiety, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17F2N3O4S
- Molecular Weight : 397.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation .
- Receptor Interaction : The presence of the benzamide group suggests potential interactions with various receptors that could modulate signaling pathways related to cell growth and apoptosis.
Anticancer Potential
Fluorinated compounds are often explored for their anticancer properties. Preliminary studies suggest that the structural features of this compound may confer cytotoxic effects against cancer cell lines. For example:
- Case Study : A related compound was reported to exhibit antiproliferative activity against multiple cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
